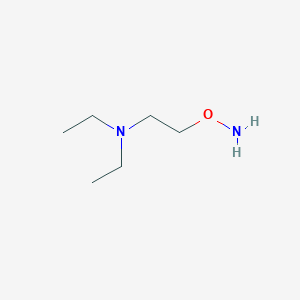

Ethanamine, 2-(aminooxy)-N,N-diethyl-

Description

Ethanamine, 2-(aminooxy)-N,N-diethyl- is a tertiary amine derivative featuring an aminooxy (-ONH₂) functional group at the β-position of the ethanamine backbone, with diethyl substituents on the nitrogen atom. This compound belongs to a class of aminooxy-containing amines, which are pivotal in oximation reactions—chemical processes critical for carbonyl group detection in analytical chemistry (e.g., environmental monitoring and mass spectrometry) . The aminooxy group enables nucleophilic attack on carbonyl carbons, forming stable oxime adducts. The diethyl substitution on the nitrogen enhances solubility in organic solvents and modulates steric and electronic effects during reactions .

Properties

CAS No. |

6006-10-6 |

|---|---|

Molecular Formula |

C6H16N2O |

Molecular Weight |

132.2 g/mol |

IUPAC Name |

O-[2-(diethylamino)ethyl]hydroxylamine |

InChI |

InChI=1S/C6H16N2O/c1-3-8(4-2)5-6-9-7/h3-7H2,1-2H3 |

InChI Key |

HDHCLUGKRJBUBL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCON |

Canonical SMILES |

CCN(CC)CCON |

Other CAS No. |

6006-10-6 |

Synonyms |

O-beta-diethylaminoethylhydroxylamine O-beta-diethylaminoethylhydroxylamine dihydrochloride O-DEAEHA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Kinetics

- Aminooxy Derivatives: Ethanamine, 2-(aminooxy)-N,N-diethyl- exhibits moderate reactivity with aldehydes (e.g., propanal) compared to quaternary ammonium analogs like ATM. The absence of a permanent positive charge reduces electrophilic activation but improves membrane permeability in biological systems . ATM (quaternary ammonium) reacts 3–5× faster with α,β-unsaturated aldehydes (e.g., acrolein) due to charge-assisted stabilization of the transition state .

- Thioether vs. Aminooxy: The thioether analog (CPTA) shows negligible oximation capacity due to sulfur’s lower nucleophilicity compared to the aminooxy group. Instead, it acts as a plant growth regulator via redox modulation .

Physicochemical Properties

- Lipophilicity: Gravitole (logP ≈ 3.2) is more lipophilic than the aminooxy derivative (logP ≈ 1.8) due to its allylphenoxy substituent, enhancing its interaction with hydrophobic biological targets . Etazene (logP ≈ 4.1) demonstrates high blood-brain barrier penetration, attributed to its benzimidazole and aryl groups .

- Thermodynamic Stability: Density functional theory (DFT) studies suggest that aminooxy compounds with bulkier substituents (e.g., diethyl vs. dimethyl) exhibit higher conformational stability due to reduced steric strain .

Analytical Chemistry

- Ethanamine, 2-(aminooxy)-N,N-diethyl- is utilized in FT-ICR mass spectrometry for soft ionization of carbonyl adducts. Its diethyl groups minimize unwanted adduct fragmentation, improving detection limits for trace aldehydes in exhaled breath analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.